

Chemical Structure and Drug-Like Properties of Tandutinib

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Tandutinib

CAS No.: 387867-13-2

Cat. No.: S548053

[Get Quote](#)

Tandutinib (also known as MLN518 or CT-53518) is a small molecule inhibitor with the chemical formula $C_{31}H_{42}N_{6}O_4$ and a molecular weight of 562.703 g/mol [1]. Its IUPAC name is *4-{6-methoxy-7-[3-(piperidin-1-yl)propoxy]quinazolin-4-yl}-N-[4-(propan-2-yloxy)phenyl]piperazine-1-carboxamide* [1].

The compound features a **quinazoline core**, which is a privileged structure in kinase inhibitor design for its ability to fit into the ATP-binding pocket of kinase enzymes [2] [3] [4]. Key structural features and their roles are outlined in the table below.

Structural Feature	Description & Role
Quinazoline Core	Serves as the ATP-mimetic scaffold; binds to the hinge region of the kinase domain [3] [4].
4-Anilino Substituent	The N-phenylpiperazine-1-carboxamide group extends into hydrophobic back pocket, contributing to potency and selectivity [3].
C-6 Methoxy Group	A substituent on the quinazoline core that influences electron distribution and molecular packing [2].
C-7 Alkoxy Chain	A 3-(piperidin-1-yl)propoxy linker enhances solubility and provides a handle for optimizing pharmacokinetic properties [2] [1].

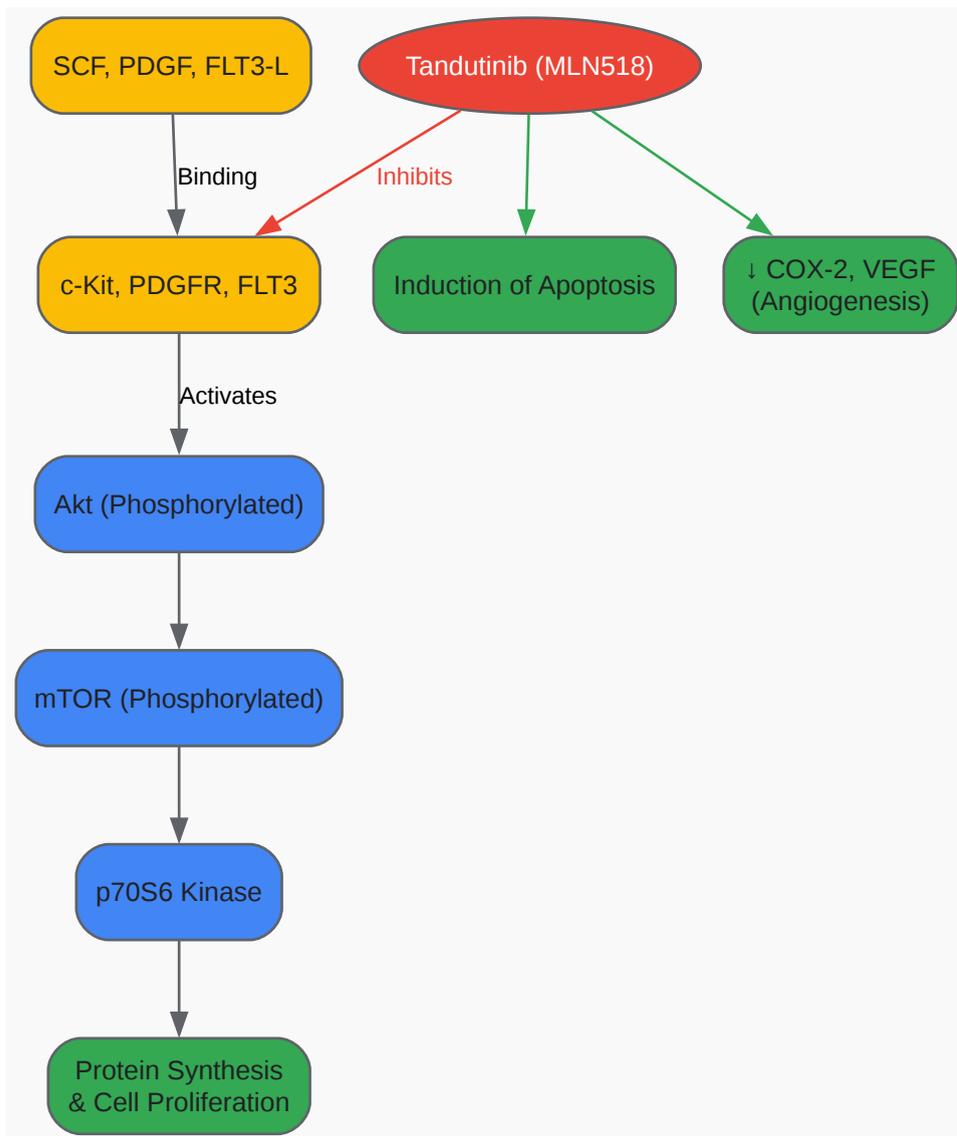
Tandutinib has a calculated logP of 4.52, indicating good membrane permeability, and a water solubility of 0.0753 mg/mL [1]. Its structure follows typical optimizations for quinazoline-based kinase inhibitors, where substitutions at the C-6 and C-7 positions are leveraged to fine-tune drug-like properties, particularly oral bioavailability [2].

Mechanism of Action and Signaling Pathways

Tandutinib is a potent, ATP-competitive inhibitor of Class III Receptor Tyrosine Kinases (RTKs) [5] [1]. It primarily targets **FLT3**, **c-Kit**, and **Platelet-Derived Growth Factor Receptor (PDGFR)** [1].

The primary mechanism involves binding to the intracellular kinase domain of these receptors, inhibiting their autophosphorylation, and consequently shutting down downstream pro-survival and proliferative signaling cascades [5] [6]. A key pathway impacted is the **PI3K/Akt/mTOR** axis, which is critically involved in cell growth, metabolism, and resistance to apoptosis [5].

The following diagram illustrates the signaling pathway inhibition by **Tandutinib**.



[Click to download full resolution via product page](#)

Diagram 1: **Tandutinib** inhibits Class III RTKs and downstream PI3K/Akt/mTOR signaling, leading to reduced proliferation and increased apoptosis [5] [6].

Quantitative Pharmacological Profile

The following table summarizes the key enzymatic and cellular activities of **Tandutinib**.

Parameter / Assay	Result / Value	Experimental Context
Primary Kinase Targets (IC₅₀)	FLT3, c-Kit, PDGFR	Selective against Class III RTKs; activity against a wide range of other kinases is minimal [5] [1].
In Vitro Anti-Proliferation	IC ₅₀ ~25-50 μ M	HCT116, HT-29, SW480 colon cancer cell lines; hexosaminidase assay [5].
In Vivo Efficacy	Significant tumor growth suppression	HCT116 xenograft model in mice; intraperitoneal administration [5].
Apoptosis Induction	Increased caspase-3/7 activity, \uparrow Bax/Bcl-2 ratio	HCT116 cells; Apo-one Homogeneous Caspase-3/7 Assay kit [5].
Anti-Angiogenic Effect	Reduced CD31+ blood vessels, \downarrow VEGF expression	HCT116 xenograft tumor tissues; immunohistochemistry [5].

Detailed Experimental Protocols

For researchers seeking to replicate or adapt key experiments, here are the methodologies from foundational studies.

In Vitro Cell Proliferation Assay (Hexosaminidase Assay) [5]

- Cell Seeding:** Seed colon cancer cells (e.g., HCT116, HT-29, SW480) in 96-well plates and allow them to adhere overnight.
- Treatment:** Treat cells with a dose range of **Tandutinib** (e.g., 0-50 μ M) in culture medium containing 10% FBS.
- Incubation & Measurement:** Incubate for the desired period (e.g., 48-72 hours). Cell proliferation is quantified using the hexosaminidase assay, which measures enzyme activity as a surrogate for cell number.
- Data Analysis:** Absorbance is measured with a spectrophotometer, and the percentage of proliferation is calculated relative to untreated control cells to determine IC₅₀ values.

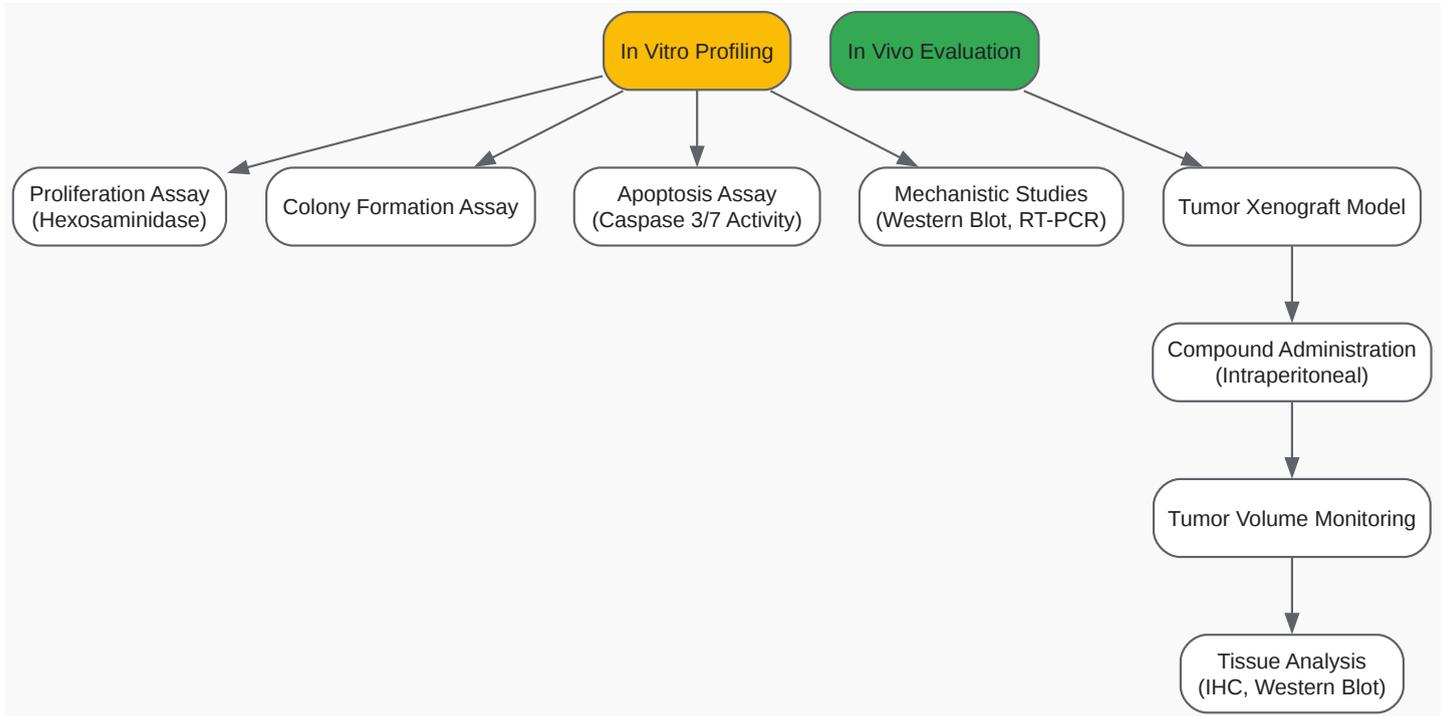
Colony Formation Assay [5]

- **Low-Density Seeding:** Seed a low number of viable cells (e.g., 500 cells per well) in 6-well dishes.
- **Treatment Phase:** Treat the cells with **Tandutinib** (e.g., 25 μM) for 48 hours.
- **Clonal Expansion:** Remove the drug-containing medium and replace it with fresh medium. Incubate the cells for an additional 10-14 days to allow for colony formation from single cells.
- **Staining & Quantification:** Fix the colonies with formalin and stain with Crystal Violet. The number and size of colonies in treated groups are compared to the untreated control to assess long-term clonogenic survival.

In Vivo Xenograft Efficacy Study [5]

- **Tumor Implantation:** Implant human colon cancer cells (e.g., HCT116) subcutaneously into immunodeficient mice.
- **Group Randomization & Dosing:** Randomize mice into control and treatment groups once tumors are palpable. Administer **Tandutinib** via intraperitoneal injection.
- **Tumor Monitoring:** Measure tumor volumes regularly using calipers.
- **Endpoint Analysis:** At the end of the study, harvest tumors. A portion of the tumor tissue can be homogenized for protein analysis via Western blotting to assess inhibition of c-Kit, p-Akt, and p-mTOR. Another portion is formalin-fixed for immunohistochemical staining of markers like CD31 (for microvessel density) and VEGF.

The workflow for these key experiments is summarized below.



[Click to download full resolution via product page](#)

Diagram 2: A consolidated workflow for key in vitro and in vivo experiments to evaluate **Tandutinib's** efficacy [5].

Research Applications and Recent Developments

While initially developed for Acute Myelogenous Leukemia (AML) [1], research has uncovered potential in solid tumors and explored methods to overcome delivery challenges.

- **Oncology Indications:** Preclinical studies demonstrate efficacy in colon cancer models via inhibition of the Akt/mTOR pathway [5] [6]. Its targets (PDGFR, c-Kit) are also relevant in glioblastoma (GBM) [7] [8].
- **Overcoming Drug Delivery Barriers:** A significant challenge for CNS malignancies like GBM is the Blood-Brain Barrier (BBB). Recent work has focused on formulating **Tandutinib** into **esterase-responsive prodrug nanoparticles** (e.g., proTan). These AMD3100-modified PLGA nanoparticles showed optimized size and significantly improved intracranial drug delivery and treatment efficacy in a GBM mouse model [8].

Conclusion

Tandutinib represents a classic example of a rationally designed **quinazoline-based kinase inhibitor**. Its well-defined structure-activity relationship, clear mechanism of action against the PI3K/Akt/mTOR pathway, and robust experimental validation make it a valuable tool compound and a testament to targeted cancer therapy development. Ongoing research into new formulations, such as nanoparticle-based delivery systems, continues to explore its full therapeutic potential, particularly for hard-to-treat cancers.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Tandutinib: Uses, Interactions, Mechanism of Action [go.drugbank.com]
2. Drug-like property optimization: Discovery of orally ... [sciencedirect.com]
3. Recent Advances in Structural Optimization of Quinazoline ... [mdpi.com]
4. An insight into the therapeutic potential of quinazoline ... [pmc.ncbi.nlm.nih.gov]
5. Tandutinib inhibits the Akt/mTOR signaling pathway to inhibit ... [pmc.ncbi.nlm.nih.gov]
6. Tandutinib inhibits the Akt/mTOR signaling pathway ... - PubMed [pubmed.ncbi.nlm.nih.gov]
7. Antibody-conjugated polymer nanoparticles for brain cancer [pmc.ncbi.nlm.nih.gov]
8. Esterase-responsive and size-optimized prodrug ... [sciencedirect.com]

To cite this document: Smolecule. [Chemical Structure and Drug-Like Properties of Tandutinib].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548053#tandutinib-structure-quinazoline-kinase-inhibitor>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com